molecular formula C10H13NO3S B14834486 2-Cyclopropoxy-3-methylbenzenesulfonamide

2-Cyclopropoxy-3-methylbenzenesulfonamide

Cat. No.: B14834486
M. Wt: 227.28 g/mol
InChI Key: BJENQXCBFMLNAI-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-methylbenzenesulfonamide is an organic compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a methylbenzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-3-methylbenzenesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-3-methylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

2-Cyclopropoxy-3-methylbenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to other sulfonamide derivatives. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-cyclopropyloxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-7-3-2-4-9(15(11,12)13)10(7)14-8-5-6-8/h2-4,8H,5-6H2,1H3,(H2,11,12,13)

InChI Key

BJENQXCBFMLNAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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